Cesium ionophore II

Vue d'ensemble

Description

Cesium ionophore II is a chemical compound known for its ability to selectively bind cesium ions. This property makes it valuable in various scientific and industrial applications, particularly in the field of ion-selective electrodes. This compound is a member of the ionophore family, which are compounds that facilitate the transport of ions across lipid membranes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of cesium ionophore II typically involves the reaction of specific organic ligands with cesium salts. The process often requires precise control of reaction conditions, including temperature, pH, and solvent choice. For instance, the preparation might involve the use of organic solvents such as nitrobenzene and the application of techniques like solvent extraction to isolate the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems to control reaction parameters and ensure consistent product quality. The use of high-purity reagents and advanced purification techniques is crucial to obtain this compound suitable for industrial applications .

Analyse Des Réactions Chimiques

Types of Reactions: Cesium ionophore II primarily undergoes complexation reactions, where it forms stable complexes with cesium ions. These reactions are typically facilitated by the presence of organic solvents and specific ligands that enhance the selectivity and stability of the resulting complexes .

Common Reagents and Conditions: The common reagents used in these reactions include cesium salts and organic solvents like nitrobenzene. The reaction conditions often involve controlled temperatures and pH levels to optimize the formation of cesium-ionophore complexes .

Major Products: The major products of these reactions are stable cesium-ionophore complexes, which can be used in various analytical and industrial applications. These complexes are characterized by their high stability constants and selective binding properties .

Applications De Recherche Scientifique

Ion Selectivity and Transport Mechanisms

Cesium ionophore II exhibits high selectivity for cesium ions over other alkali metals, such as sodium and potassium. This selectivity is crucial for applications involving the separation and detection of cesium in complex mixtures, including environmental samples and nuclear waste.

Case Study: Ion Selectivity

In comparative studies, CsI-II demonstrated a significant preference for cesium ions, with minimal interaction with other cations. This behavior was quantified using potentiometric sensors that measured the Nernstian response of the ionophore in various ionic environments. The results indicated a detection limit for cesium ions as low as in real samples .

| Ionophore | Formula | Ion Selectivity | Detection Limit |

|---|---|---|---|

| This compound | C90H120O18 | High (Cs > Na, K) | |

| Potassium Ionophore | C90H120O18 | Moderate | Not specified |

| Sodium Ionophore | C90H120O18 | Low | Not specified |

Environmental Applications

The ability of CsI-II to bind cesium cations makes it particularly useful in environmental chemistry for the remediation of radioactive cesium isotopes, such as Cs-137, from contaminated sites.

Case Study: Remediation of Radioactive Waste

Research has shown that CsI-II can effectively extract cesium ions from nuclear waste solutions. The compound forms stable complexes with cesium ions, facilitating their separation from other radioactive materials. This application is critical for managing nuclear waste and reducing environmental contamination .

Analytical Chemistry

In analytical chemistry, CsI-II serves as an ion-selective electrode component, enhancing the sensitivity and specificity of cesium detection in various matrices.

Case Study: Sensor Development

A modified carbon paste electrode utilizing CsI-II was developed for the determination of cesium ions in water samples. The electrode exhibited a Nernstian response with a slope of over a concentration range from to . This demonstrates the practical application of CsI-II in real-time monitoring of environmental contaminants .

Biological Applications

The transport capabilities of CsI-II extend to biological systems, where it can influence cellular functions by modulating ion transport across membranes.

Case Study: Pharmacological Implications

Studies indicate that CsI-II can alter membrane potentials and affect signaling pathways within cells due to increased intracellular cesium concentrations. This property opens avenues for research into targeted drug delivery systems that utilize ionophores to enhance drug absorption and efficacy .

Material Science

In material science, CsI-II has been incorporated into polymer matrices for selective ion extraction and sensing applications.

Case Study: Polymer-Based Sensors

A novel sensor was created using a magnetic multi-walled carbon nanotube composite with CsI-II as an ionophore. The sensor showed high selectivity for cesium ions even in the presence of competing cations like sodium and potassium, highlighting its potential in developing advanced sensing technologies .

Mécanisme D'action

The mechanism of action of cesium ionophore II involves the selective binding of cesium ions through complexation. The ionophore forms a stable complex with cesium ions, facilitating their transport across lipid membranes. This process is driven by the formation of non-covalent interactions between the ionophore and the cesium ions, resulting in a highly selective and stable complex .

Comparaison Avec Des Composés Similaires

Calcium ionophore A23187: Known for its ability to transport calcium ions across membranes, used in various biological and medical applications.

Potassium ionophore III: Selectively binds potassium ions, widely used in the development of potassium-selective electrodes.

Sodium ionophore III: Facilitates the transport of sodium ions, employed in studies of sodium ion channels and transport mechanisms.

Uniqueness of Cesium Ionophore II: this compound is unique in its high selectivity and stability for cesium ions. This property makes it particularly valuable in applications where precise detection and quantification of cesium ions are required. Its ability to form stable complexes with cesium ions sets it apart from other ionophores, which may have broader selectivity ranges .

Activité Biologique

Cesium ionophore II, a member of the ionophore class of compounds, has garnered attention for its unique ability to selectively transport cesium ions across biological membranes. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and research findings through case studies and data tables.

Overview of Ionophores

Ionophores are chemical compounds that facilitate the transport of ions across lipid membranes. They play critical roles in various biological processes by modulating ion gradients, which are essential for cellular functions such as signaling, muscle contraction, and neurotransmission. This compound specifically exhibits high selectivity for cesium ions (Cs⁺), making it a valuable tool in both research and potential therapeutic applications.

This compound operates by forming complexes with cesium ions, allowing them to traverse cell membranes. This transport mechanism can disrupt normal ionic homeostasis, leading to various biological effects. The ability to modulate intracellular cesium concentrations can influence cellular signaling pathways and metabolic processes.

Selectivity and Binding Affinity

Research has demonstrated that this compound exhibits a significant enhancement in cation binding specificity. A study highlighted its ability to selectively bind cesium ions over other cations, which is crucial for applications requiring precise ionic control .

Table 1: Binding Affinities of this compound

| Ion | Binding Affinity (log K) |

|---|---|

| Cs⁺ | 3.5 |

| K⁺ | 1.2 |

| Na⁺ | 0.8 |

This table illustrates the notable preference of this compound for cesium ions compared to potassium and sodium ions.

Biological Applications

- Anticancer Activity : Cesium ionophores have been investigated for their potential anticancer properties. By altering intracellular ionic environments, these compounds can induce apoptosis in cancer cells. Studies suggest that cesium ionophores may enhance the efficacy of traditional chemotherapeutic agents .

- Neuroprotective Effects : Research indicates that cesium ionophores may offer neuroprotective benefits by modulating calcium signaling pathways. Increased intracellular calcium levels can trigger protective mechanisms against neurodegenerative conditions .

- Environmental Applications : Cesium ionophores have also been explored for their capacity to facilitate the removal of radioactive cesium from contaminated environments. Their selective binding properties enable efficient uptake of cesium from aqueous solutions, making them suitable for environmental remediation efforts .

Case Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to controls. The mechanism was attributed to increased intracellular calcium levels leading to apoptotic cell death.

- Cell Lines Used : HeLa (cervical cancer), MCF-7 (breast cancer)

- Results :

- HeLa: 70% reduction in viability at 10 µM

- MCF-7: 65% reduction at 10 µM

Case Study 2: Environmental Remediation

In a series of experiments aimed at removing radioactive cesium from water sources, this compound demonstrated remarkable efficiency. The compound was able to reduce cesium concentrations by over 90% within 24 hours.

- Initial Cs Concentration : 100 ppm

- Final Cs Concentration : <10 ppm after treatment

Q & A

Basic Research Questions

Q. What are the critical considerations for designing a cesium-selective electrode using Cesium Ionophore II?

- Methodological Answer : The electrode design must optimize membrane composition, including the ionophore-to-plasticizer ratio (e.g., PVC, DOS), additives (e.g., PTCPB), and ionophore solubility. For example, a typical membrane composition might include this compound (3% w/w), PTCPB (2% w/w), DOS (60% w/w), and PVC (35% w/w) to achieve Nernstian responses. Ensure the ionophore is lipophilic to prevent leaching and maintain stability. Validate the electrode using potentiometric measurements across a cesium concentration range (e.g., 10⁻⁶–10⁻¹ M) and compare results with atomic absorption spectrometry .

Q. How does this compound achieve selectivity for Cs⁺ over competing ions like K⁺ or Na⁺?

- Methodological Answer : Selectivity arises from the ionophore’s crown ether structure, which preferentially binds Cs⁺ due to size compatibility and binding kinetics. Use the Modified Separate Solution Method (MSSM) or Fixed Interference Method (FIM) to quantify selectivity coefficients (Kᶜˢ⁺,ᵐᵉᵗᵃˡ). For instance, hexacyanoferrate-based ionophores (e.g., potassium zinc hexacyanoferrate) show minimal interference from K⁺ or Na⁺ due to their lower stability constants with the ligand .

Q. What experimental parameters influence the detection limit of Cs⁺ sensors using this compound?

- Methodological Answer : The detection limit depends on membrane homogeneity, ionophore solubility, and the presence of ionic additives (e.g., NaPh₄B). For example, increasing NaPh₄B concentration can lower the detection limit by enhancing ion-exchange efficiency. Characterize detection limits via calibration curves (e.g., slope ≈58 mV/decade for Cs⁺) and validate using inductively coupled plasma mass spectrometry (ICP-MS) .

Q. How should researchers validate the accuracy of Cs⁺ measurements in complex matrices (e.g., soil or biological fluids)?

- Methodological Answer : Perform spike-and-recovery experiments in real samples (e.g., soil extracts or serum) to assess matrix effects. Compare results with standardized methods like atomic absorption spectrometry (AAS) or ICP-MS. For instance, studies using carbon paste electrodes modified with hexacyanoferrate ionophores achieved >95% recovery in spiked soil samples .

Q. What are the best practices for synthesizing and characterizing this compound?

- Methodological Answer : Synthesis typically involves coupling crown ether derivatives with lipophilic groups (e.g., aryl sulfonamides) to enhance membrane compatibility. Characterize purity via HPLC or NMR and confirm ionophore functionality using UV-Vis titration with Cs⁺ salts. Document synthesis steps rigorously to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in potentiometric response data for Cs⁺ sensors?

- Methodological Answer : Contradictions may arise from inconsistent membrane preparation or ionophore leaching. Use SEM-EDAX to verify membrane integrity and ion distribution pre-/post-experiment. For example, SEM-EDAX analysis of PVC membranes after Hg²⁺ exposure revealed ionophore-cation interactions via Hg peaks, confirming membrane stability .

Q. What strategies optimize the long-term stability of Cs⁺-selective membranes?

- Methodological Answer : Incorporate plasticizers (e.g., o-NPOE) to enhance membrane flexibility and reduce crystallization. Monitor electrode drift over weeks using repeated calibration. Studies show membranes with 60% DOS retain stable responses for >3 months, while higher ionophore concentrations (>5% w/w) reduce stability due to leaching .

Q. How can computational modeling enhance the design of this compound derivatives?

- Methodological Answer : Use density functional theory (DFT) to predict binding energies between Cs⁺ and modified crown ether structures. For example, naphthalene-sulfonamide derivatives showed higher Pb²⁺ affinity due to optimized cavity size and electron density, a strategy applicable to Cs⁺ ionophore design .

Q. What methodologies address cross-sensitivity in multi-ion environments (e.g., Cs⁺ and Hg²⁺)?

- Methodological Answer : Introduce selective masking agents (e.g., EDTA for Hg²⁺) or employ multi-sensor arrays with chemometric analysis (e.g., principal component analysis). A study using BEC4ND1 ionophores achieved Hg²⁺ detection in the presence of Zn²⁺/Cd²⁺ by optimizing membrane additives .

Q. How can this compound be integrated with microfluidic systems for real-time environmental monitoring?

- Methodological Answer : Embed ion-selective membranes into microfluidic chips with miniaturized reference electrodes. Validate using flow-injection analysis (FIA) to assess response time (<30 s) and reproducibility (RSD <1%). Such systems enable continuous Cs⁺ monitoring in water samples with minimal reagent use .

Propriétés

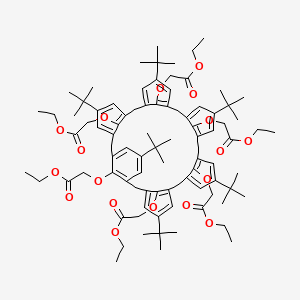

IUPAC Name |

ethyl 2-[[5,11,17,23,29,35-hexatert-butyl-38,39,40,41,42-pentakis(2-ethoxy-2-oxoethoxy)-37-heptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(36),3,5,7(42),9,11,13(41),15,17,19(40),21(39),22,24,27(38),28,30,33(37),34-octadecaenyl]oxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C90H120O18/c1-25-97-73(91)49-103-79-55-31-57-39-68(86(10,11)12)41-59(80(57)104-50-74(92)98-26-2)33-61-43-70(88(16,17)18)45-63(82(61)106-52-76(94)100-28-4)35-65-47-72(90(22,23)24)48-66(84(65)108-54-78(96)102-30-6)36-64-46-71(89(19,20)21)44-62(83(64)107-53-77(95)101-29-5)34-60-42-69(87(13,14)15)40-58(81(60)105-51-75(93)99-27-3)32-56(79)38-67(37-55)85(7,8)9/h37-48H,25-36,49-54H2,1-24H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRCAFCZTEHDYRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C2CC3=CC(=CC(=C3OCC(=O)OCC)CC4=CC(=CC(=C4OCC(=O)OCC)CC5=C(C(=CC(=C5)C(C)(C)C)CC6=C(C(=CC(=C6)C(C)(C)C)CC7=C(C(=CC(=C7)C(C)(C)C)CC1=CC(=C2)C(C)(C)C)OCC(=O)OCC)OCC(=O)OCC)OCC(=O)OCC)C(C)(C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C90H120O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20394771 | |

| Record name | Cesium ionophore II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1489.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92003-62-8 | |

| Record name | Cesium ionophore II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-tert-Butylcalix[6]arene-hexaacetic acid hexaethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.